molecular formula C20H16FN3OS B11648775 4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B11648775
M. Wt: 365.4 g/mol
InChI Key: LBJFXIBNNRPDFW-UHFFFAOYSA-N
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Description

  • The final step involves introducing the fluorine atom at the appropriate position to yield 4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide .

Industrial Production:

Unfortunately, specific industrial production methods are proprietary and not publicly available.

Preparation Methods

Synthetic Routes:

The synthetic preparation of this compound involves several steps. While I don’t have access to proprietary industrial methods, I can describe a general synthetic route:

  • Synthesis of 4-(pyridin-4-ylmethyl)benzaldehyde

    • Start with benzaldehyde and react it with pyridine-4-carboxaldehyde in the presence of suitable reagents (e.g., acid catalysts) to form the desired aldehyde.
  • Formation of the Benzamide

    • The aldehyde obtained in the previous step is then reacted with an amine (e.g., 4-aminobenzamide) to form the benzamide.

Chemical Reactions Analysis

Reactions:

  • This compound can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major Products:

  • Oxidation: Formation of sulfoxide or sulfone derivatives.
  • Reduction: Reduction of the carbonyl group to the corresponding alcohol.
  • Substitution: Substitution of the fluorine atom with other nucleophiles.

Scientific Research Applications

Mechanism of Action

    Molecular Targets: Likely targets PDGF receptor tyrosine kinases.

    Pathways: Inhibition of PDGF signaling pathways involved in cell proliferation and migration.

Comparison with Similar Compounds

  • While I don’t have a specific list of similar compounds, researchers often compare this compound with other PDGF receptor inhibitors to assess its uniqueness and efficacy.

Remember that this information is based on publicly available data, and specific details may vary

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

4-fluoro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H16FN3OS/c21-17-5-3-16(4-6-17)19(25)24-20(26)23-18-7-1-14(2-8-18)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26)

InChI Key

LBJFXIBNNRPDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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